(1S)-2,2-difluorocyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S)-2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLMOVWSQPHQME-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883301-82-3 | |
| Record name | (1S)-2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method includes the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. The stereochemistry of the product is crucial, and specific catalysts or chiral auxiliaries are often employed to ensure the desired (1S) configuration.
Industrial Production Methods: Industrial production of (1S)-2,2-difluorocyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions followed by selective fluorination. The process requires stringent control of reaction parameters to achieve high yield and purity. Advanced purification techniques, such as chromatography, are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (1S)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The fluorine atoms in the cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed for producing (1S)-2,2-difluorocyclopropane-1-carboxylic acid:
- Alkylation of Glycine Equivalents : This method involves using 1,2-electrophiles to introduce the difluorocyclopropane structure.
- Intramolecular Cyclization : γ-substituted amino acid derivatives can undergo cyclization to form the desired compound.
- Cyclopropanation : Utilizing diazo compounds and carbene intermediates allows for the formation of cyclopropanes with high specificity.
Chemistry
In chemical research, (1S)-2,2-difluorocyclopropane-1-carboxylic acid serves as a building block for synthesizing more complex molecules. Its structural features facilitate studies into reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound's biological applications are significant:
- Enzyme Modulation : It acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid deaminase (ACC deaminase), which is crucial in regulating ethylene biosynthesis in plants. This inhibition can influence various physiological processes such as fruit ripening and plant growth .
Medicine
In medicinal chemistry, (1S)-2,2-difluorocyclopropane-1-carboxylic acid is investigated for its therapeutic potential:
- Drug Development : Its ability to interact with biological targets makes it a candidate for developing drugs aimed at enzyme inhibition and receptor modulation. For instance, research suggests that it may serve as a template for new protease inhibitors targeting viruses like hepatitis C .
Industrial Applications
The compound's unique properties also find applications in industrial settings:
- Material Science : (1S)-2,2-difluorocyclopropane-1-carboxylic acid can enhance the performance of polymers and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (1S)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways depend on the specific application and target molecule. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by mimicking the transition state of a substrate.
Comparison with Similar Compounds
Comparison with 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid (DFACC)
Structural Differences :
- DFACC replaces the carboxylic acid hydrogen with an amino group (C₄H₅F₂NO₂), making it an α-amino acid analog.
- The amino group in DFACC enhances its ability to interact with enzymes like ACC deaminase, whereas the carboxylic acid group in the target compound directs its use in synthetic chemistry.
Reactivity and Stability :
- DFACC undergoes rapid decomposition in aqueous solutions (half-life ~4 minutes at neutral pH) via β-fluoro carbanion intermediates, forming 3-fluoro-2-oxobut-3-enoic acid as the primary product .
- In contrast, (1S)-2,2-difluorocyclopropane-1-carboxylic acid is more stable under similar conditions, as evidenced by its commercial availability as a stable HCl salt .
Comparison with Racemic 2,2-Difluorocyclopropanecarboxylic Acid (CAS 107873-03-0)
Stereochemical Impact :
Comparison with Other Fluorinated Cyclopropane Carboxylic Acids
1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarboxylic Acid (CAS 862574-88-7)
- Structure : Incorporates a benzo[1,3]dioxol substituent, enhancing aromatic interactions.
- Applications : Used in medicinal chemistry for targeting aromatic enzyme pockets, unlike the simpler (1S)-isomer .
1-Fluorocyclopropane-1-carboxylic Acid
- Reactivity: The monofluoro substitution reduces ring strain compared to gem-difluoro analogs, decreasing reactivity toward nucleophilic attack .
Comparison with Non-Fluorinated Cyclopropane Carboxylic Acids
- Stability: Non-fluorinated analogs (e.g., cyclopropanecarboxylic acid) lack the electron-withdrawing effects of fluorine, resulting in lower ring strain and slower decomposition rates .
- Biological Activity : Fluorination enhances membrane permeability and metabolic stability, making fluorinated derivatives more pharmacologically relevant .
Data Table: Key Properties of Selected Compounds
| Compound | CAS | Molecular Formula | Molecular Weight | pKa | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| (1S)-2,2-Difluorocyclopropane-1-carboxylic acid | 1883301-82-3 | C₄H₄F₂O₂ | 122.07 | 3.22 | 188.7 ± 40.0 | Pharmaceutical intermediate |
| DFACC | - | C₄H₅F₂NO₂ | 149.09 | - | - | Enzyme inhibition studies |
| Racemic 2,2-Difluorocyclopropanecarboxylic acid | 107873-03-0 | C₄H₄F₂O₂ | 122.07 | - | 70 (at 7 mmHg) | General fluorochemical synthesis |
| 1-Fluorocyclopropane-1-carboxylic acid | - | C₄H₅FO₂ | 104.08 | - | - | Research applications |
Biological Activity
(1S)-2,2-Difluorocyclopropane-1-carboxylic acid (DFACC) is a compound of significant interest due to its unique structural characteristics and biological activity, particularly as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. This article reviews the biological activity of DFACC, focusing on its mechanism of action, stability, and potential applications in biochemical research.
The structural formula of DFACC is characterized by a cyclopropane ring with two fluorine atoms and a carboxylic acid functional group. Its unique gem-difluorocyclopropane moiety enhances its reactivity, making it a valuable tool in studying enzyme mechanisms.
DFACC acts primarily as a slow-dissociating inhibitor of ACC deaminase, exhibiting submicromolar affinity. The mechanism involves the following key points:
- Decomposition : DFACC is unstable under physiological conditions, decomposing into 3-fluoro-2-oxobut-3-enoic acid with a rate constant of .
- Inhibition : The compound binds to ACC deaminase, inhibiting its activity through a reversible mechanism. This was demonstrated in experiments where fresh ACC was added after initial reactions, showing that DFACC did not permanently inhibit the enzyme .
Biological Activity and Applications
The biological implications of DFACC are significant, particularly in plant physiology and biochemistry:
- Inhibition of Ethylene Biosynthesis : By inhibiting ACC deaminase, DFACC can affect ethylene production in plants, which is crucial for various growth processes and responses to stress .
- Research Tool : Due to its ability to selectively inhibit ACC deaminase, DFACC serves as an important research tool for studying the role of ethylene in plant development and responses to environmental stimuli .
Stability and Decomposition Studies
Research indicates that DFACC's stability varies with concentration and environmental conditions:
| Concentration (μM) | Time until significant decomposition (h) |
|---|---|
| 5 | 2 |
| 50 | 3 |
This table highlights how increased concentrations can prolong the stability of DFACC before decomposition occurs .
Case Studies
Several studies have explored the implications of DFACC's biological activity:
- Study on ACC Deaminase Inhibition :
- Impact on Plant Growth :
Q & A
Q. What is the synthetic pathway for (1S)-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), and how does fluorination influence its stability?
DFACC is synthesized through a multi-step route involving cyclopropanation and fluorination. The process begins with silicon protection of 2-(4'-methoxyphenyl)-2-propen-1-ol, followed by cyclopropanation using difluorocarbene to form the gem-difluorocyclopropane core. Subsequent oxidation, Curtius rearrangement, and RuO4-mediated cleavage yield the final product . Fluorination enhances ring strain and reactivity, making DFACC prone to pH-dependent decomposition (t1/2 ≈ 4 minutes in neutral D2O) via β-fluoro carbanion intermediates .
Q. How does DFACC decompose in aqueous solutions, and what analytical methods are used to characterize its degradation products?
In aqueous buffers, DFACC decomposes via specific base-catalyzed mechanisms (kmax = 0.18 ± 0.01 min⁻¹, pKa = 5.88), generating two primary products:
- 3-Fluoro-2-oxobut-3-enoic acid (75%, identified by ABX spin systems in ¹H NMR and ¹³C/¹⁹F NMR coupling) .
- Hydrated derivative (25%, with C2 carbonyl loss and C3 fluorination) .
¹H/¹⁹F NMR, ESI-MS, and kinetic isotope effect studies are critical for tracking decomposition pathways and intermediates .
Advanced Research Questions
Q. What mechanistic insights do decomposition studies of DFACC provide for ACC deaminase inhibition?
DFACC’s decomposition involves β-fluoro carbanion intermediates stabilized by negative hyperconjugation, ruling out mechanisms involving halohydrin intermediates (Mechanism B) or E1cB-like eliminations (Mechanism D). Mechanism C, featuring a β-fluorocarbanion intermediate, aligns with solvent isotope effects and product distributions . This reactivity mirrors ACC deaminase’s catalytic mechanism, where DFAC acts as a reversible inhibitor (Ki ≈ 0.5–50 μM) by mimicking the transition state of ACC ring-opening .
Q. How can kinetic modeling resolve contradictions in DFACC’s inhibition kinetics for ACC deaminase?
DFACC exhibits a slow-onset inhibition pattern with a lag phase preceding enzyme saturation. By applying a simplified kinetic model (Equations 2–3), researchers derived dissociation constants (Ki = 0.18 μM) and decomposition rates (kdc = 0.02 min⁻¹) . This approach distinguishes competitive inhibition from time-dependent inactivation, clarifying DFACC’s role as a mechanistic probe rather than an irreversible inhibitor .
Q. What experimental strategies address discrepancies in DFACC’s decomposition product ratios under H2O vs. D2O?
The formation of 3,3-difluoro-2-oxobutyric acid (15) in H2O (10% yield) but not D2O suggests solvent-derived proton transfer at C3 during ring-opening. Isotopic labeling (e.g., D2O buffer) and pH-dependent ¹⁹F NMR studies confirm that Mechanism C’s rate-determining step involves solvent-accessible intermediates, reconciling product distributions with kinetic data .
Methodological Guidance
Q. How should researchers design experiments to differentiate between DFACC’s proposed decomposition mechanisms?
Q. What precautions are necessary when handling DFACC in enzyme inhibition studies?
- Short incubation times : Due to DFACC’s rapid decomposition (t1/2 ≈ 4 minutes), pre-incubate enzyme-inhibitor mixtures briefly (<10 minutes) .
- Stabilization : Use low temperatures (4°C) and buffered solutions (pH 7.0) to minimize degradation during assays .
Contradictions and Resolutions
- Mechanism A vs. C : Initial proposals for general acid catalysis (A) were invalidated by insensitivity to weak acids (e.g., phenol), favoring Mechanism C’s β-fluorocarbanion pathway .
- Product 15 in H2O vs. D2O : The absence of 15 in D2O highlights solvent-specific protonation steps, resolved by isotopic tracing and intermediate trapping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
